N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in treating certain types of cancer and autoimmune diseases.
Wirkmechanismus
BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide leads to decreased B-cell activation and proliferation, and ultimately, apoptosis. This mechanism of action has been shown to be effective in treating certain types of cancer and autoimmune diseases.
Biochemical and Physiological Effects
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been shown to have potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been shown to be effective in treating autoimmune diseases, such as rheumatoid arthritis and lupus. N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has also been shown to have a favorable safety profile, with minimal off-target effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been shown to have a favorable safety profile, which makes it an attractive candidate for clinical development. However, one limitation of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide. One area of interest is the use of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide in combination with other therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide analogs with improved pharmacokinetic properties, such as longer half-life or improved bioavailability. Finally, the use of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide in other disease indications, such as solid tumors or viral infections, may also be explored in future studies.
Synthesemethoden
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide involves several steps, starting with the reaction between 3-amino-4-cyanobenzamide and 2-bromo-2,2-dimethylpropane. This is followed by a series of reactions involving thionyl chloride, thiophene-2-sulfonyl chloride, and triethylamine. The final step involves the addition of a sulfonamide group to the thiophene ring.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been extensively studied for its potential use in treating various diseases, including B-cell malignancies, autoimmune diseases, and graft-versus-host disease. In preclinical studies, N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been shown to be highly selective for BTK and to have potent activity against B-cell malignancies.
Eigenschaften
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophen-2-ylsulfonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-17(2,3)14(11-18)19-16(21)12-6-4-7-13(10-12)20-25(22,23)15-8-5-9-24-15/h4-10,14,20H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLDFBRPOJWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.